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molecular formula C18H16FN3O2 B8491587 methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate

methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate

Cat. No. B8491587
M. Wt: 325.3 g/mol
InChI Key: KWKWOUVEWZLOLC-UHFFFAOYSA-N
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Patent
US07919488B2

Procedure details

A 12 liter, three-neck, round bottom flask equipped with mechanical stirrer was charged with Methyl [5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetate (235 g, 0.72 mol), THF (3.5 L), methanol (1.2 L), and 2 M LiOH (1.2 L). The resulting solution was stirred at room temperature for 1.5 hours. After LC-MS showed the absence of starting material, the majority of the THF was removed by rotary evaporation. The solution was then acidified with 2 M HCl (pH=3) and the white precipitate was filtered and washed with water. After being dried under reduced pressure, 210 g (93%) of the title compound was obtained. 1H NMR (400 MHz, DMSO-D6) δ ppm 8.53 (d, 2 H), 7.68 (d, 2 H), 7.31 (t, 2 H), 7.14 (t, 2 H), 6.57 (s, 1 H), 5.00 (s, 2 H), 4.01 (s, 2 H); m/z (APCI+) for C17H14N3O2F 312.2 (M+H)+.
Quantity
235 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:24]=[CH:23][C:5]([CH2:6][C:7]2[N:11]([CH2:12][C:13]([O:15]C)=[O:14])[N:10]=[C:9]([C:17]3[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=3)[CH:8]=2)=[CH:4][CH:3]=1.C1COCC1.[Li+].[OH-]>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2[N:11]([CH2:12][C:13]([OH:15])=[O:14])[N:10]=[C:9]([C:17]3[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=3)[CH:8]=2)=[CH:23][CH:24]=1 |f:2.3|

Inputs

Step One
Name
Quantity
235 g
Type
reactant
Smiles
FC1=CC=C(CC2=CC(=NN2CC(=O)OC)C2=CC=NC=C2)C=C1
Name
Quantity
3.5 L
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.2 L
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
1.2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 liter, three-neck, round bottom flask equipped with mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the majority of the THF was removed by rotary evaporation
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After being dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(CC2=CC(=NN2CC(=O)O)C2=CC=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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